molecular formula C12H20O2 B1192403 (-)-Bornyl acetate CAS No. 76-49-3

(-)-Bornyl acetate

Cat. No.: B1192403
CAS No.: 76-49-3
M. Wt: 196.29 g/mol
InChI Key: KGEKLUUHTZCSIP-RTYFJBAXSA-N
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Description

(-)-Bornyl acetate is a naturally occurring organic compound classified as an ester. It is derived from borneol and acetic acid. This compound is known for its pleasant, pine-like aroma and is commonly found in essential oils of various plants, including rosemary, pine, and camphor. This compound is widely used in the fragrance and flavor industries due to its aromatic properties.

Scientific Research Applications

(-)-Bornyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its use in traditional medicine for its calming and analgesic properties.

    Industry: Widely used in the fragrance and flavor industries, as well as in the production of cosmetics and personal care products.

Mechanism of Action

Target of Action

(-)-Bornyl acetate, also known as BORNYL ACETATE, Levo-bornyl acetate, L-bornyl acetate, or (-)-Borneol acetate, is a compound that primarily targets enzymes known as acyl-CoA short-chain synthetases . These enzymes are responsible for converting acetate into acetyl coenzyme A (acetyl-CoA), a crucial molecule in many biochemical reactions .

Mode of Action

This compound interacts with its targets, the acyl-CoA short-chain synthetases, to facilitate the conversion of acetate into acetyl-CoA . This interaction results in an increase in the levels of acetyl-CoA within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the acetate metabolism pathway . This pathway involves the conversion of acetate into acetyl-CoA, which is then used in various metabolic processes, including energy production, lipid synthesis, and protein acetylation .

Pharmacokinetics

It’s known that acetate, the molecule that this compound helps to metabolize, can traverse cell membranes without requiring a specific uptake system , suggesting that this compound may have good bioavailability.

Result of Action

The action of this compound results in increased levels of acetyl-CoA within the cell . This increase in acetyl-CoA can have various effects at the molecular and cellular level, including increased energy production, enhanced lipid synthesis, and altered protein function through acetylation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as glucose, can affect the rate at which acetate is metabolized into acetyl-CoA . Additionally, conditions such as hypoxia and nutrient scarcity can also influence the action and efficacy of this compound .

Safety and Hazards

While specific safety data for “(-)-Bornyl acetate” is not available, general safety precautions for handling acetate include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

Research is ongoing into the roles that acetate plays in health and human disease. The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Bornyl acetate can be synthesized through the esterification of borneol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows: [ \text{Borneol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the following steps:

    Mixing: Borneol and acetic acid are mixed in the presence of an acid catalyst.

    Heating: The mixture is heated to promote the esterification reaction.

    Separation: The resulting this compound is separated from the reaction mixture through distillation.

    Purification: The crude product is purified to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (-)-Bornyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to borneol and acetic acid.

    Oxidation: this compound can be oxidized to form camphor and other oxidation products.

    Reduction: Reduction of this compound can yield borneol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Borneol and acetic acid.

    Oxidation: Camphor and other oxidized derivatives.

    Reduction: Borneol.

Comparison with Similar Compounds

    Borneol: A precursor to (-)-Bornyl acetate, known for its similar aromatic properties.

    Camphor: An oxidation product of this compound, used in medicinal and aromatic applications.

    Isobornyl Acetate: A structural isomer of this compound with similar fragrance properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its distinct aroma and biological activity. Its natural occurrence in essential oils and its wide range of applications in various industries further highlight its uniqueness compared to other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (-)-Bornyl acetate can be achieved through the esterification of (-)-borneol with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "(-)-Borneol", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add (-)-borneol and acetic anhydride to a reaction flask", "Add a small amount of catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then add water to hydrolyze the excess acetic anhydride", "Extract the product with a non-polar solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain (-)-Bornyl acetate as a colorless liquid" ] }

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation.

CAS No.

76-49-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m1/s1

InChI Key

KGEKLUUHTZCSIP-RTYFJBAXSA-N

Isomeric SMILES

CC(=O)OC1CC2CC[C@]1(C2(C)C)C

SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

Appearance

Solid powder

boiling_point

220-224 °C
BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C

Color/Form

Colorless to very pale straw-colored liquid

density

0.978 at °C
0.981-0.985
0.979-0.984
0.981-0.987

flash_point

190 °F (88 °C) /closed cup/

physical_description

Other Solid;  Liquid;  Dry Powder, Liquid;  Liquid, Other Solid
Solid;  mp = 24 or 27 deg C;  [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor;  mp = 27-29 deg C;  [Good Scents MSDS]
Colourless liquid, semicrystaline mass to white crystaline solid;  Sweet herbaceous, piney aroma
Colourless to very pale straw coloured liquid;  Camphoraceous, piney, balsamic aroma
Colourless solid;  Sweet herbaceous odou

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Insoluble in water
Soluble in most fixed oils and in mineral oil
Soluble in alcohol, fixed oils;  slightly soluble in propylene glycol
In 70% alcohol, 1:3;  slightly soluble in propylene glycol;  insoluble in glycerin
Slightly soluble in water;  Insoluble in glycerin, propylene glycol
Soluble (in ethanol)
Soluble in most fixed oils;  Slightly soluble in propylene glycol;  Insoluble in water, glycerin
Practically insoluble to insoluble in wate

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bornyl acetate;  NSC 407158;  NSC-407158;  NSC407158

vapor_pressure

0.6 [mmHg]

Origin of Product

United States

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